Indium triethoxide

Descripción general

Descripción

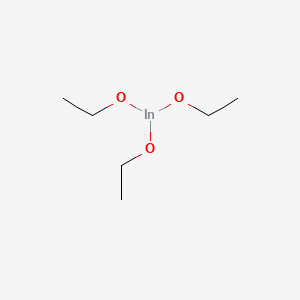

Indium triethoxide, also known as triethoxyindigane, is a chemical compound with the molecular formula In(C₂H₅O)₃. It is a white, moisture-sensitive solid that reacts with water. This compound is primarily used in the field of materials science and organic synthesis due to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Indium triethoxide can be synthesized through the reaction of indium metal with ethanol in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:

In+3C₂H₅OH→In(C₂H₅O)₃+3H₂

Industrial Production Methods: Industrial production of this compound involves the use of high-purity indium metal and ethanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The process may involve additional purification steps such as distillation to remove any impurities.

Análisis De Reacciones Químicas

Hydrolysis and Condensation Reactions

Indium triethoxide reacts vigorously with water, undergoing hydrolysis to form indium hydroxide and ethanol:

This reaction is exploited in sol-gel processes for synthesizing indium-doped metal oxides. For example, hydrothermal treatment with titanium isopropoxide and glycolic acid yields In-doped TiO₂ nanoparticles, where this compound acts as a precursor .

| Conditions | Products/Applications | Reference |

|---|---|---|

| Hydrothermal (200°C, 9–15 h) | In-doped TiO₂ for Na-ion battery anodes | |

| With SDS surfactant | Reduced particle size (170 nm length) |

Ligand Exchange and Coordination Chemistry

This compound participates in ligand-exchange reactions to form complexes with diverse coordination geometries. For instance:

-

Reaction with thallium ethoxide replaces axial ligands in macrocyclic tetracarbene indium complexes, enabling ε-caprolactone polymerization :

Here, L represents a macrocyclic tetra-N-heterocyclic carbene (NHC) ligand.

Key Observations :

-

The resulting ethoxide complex adopts a square-pyramidal geometry (τ₅ = 0.28) .

-

These complexes exhibit living polymerization behavior, preserving ethoxide end groups .

CO₂/Epoxide Copolymerization

This compound derivatives catalyze the copolymerization of CO₂ and epoxides (e.g., propylene oxide) to form polycarbonates. The mechanism involves:

-

Epoxide Ring-Opening : The carbonate intermediate reacts with epoxide, regenerating the alkoxide catalyst .

Performance Metrics :

| Catalyst | Activity (TOF, h⁻¹) | Polymer Selectivity |

|---|---|---|

| Phosphasalen-InOEt | 1,200 | >99% carbonate linkages |

ε-Caprolactone Polymerization

Indium ethoxide initiates living ring-opening polymerization (ROP) of ε-caprolactone at room temperature :

-

Kinetics : First-order dependence on catalyst concentration .

-

End Groups : Hydroxyl-telechelic polycaprolactone chains confirmed by MALDI-TOF .

Reactivity with Electrophiles

This compound reacts with acids and electrophilic reagents:

-

Protonolysis : Reaction with glycolic acid during TiO₂ synthesis generates In–O–Ti linkages .

-

Transesterification : Exchange with titanium isopropoxide in sol-gel processes .

Thermal Decomposition

This compound decomposes at 150°C, forming indium oxides and volatile ethoxide byproducts :

Aplicaciones Científicas De Investigación

Catalysis

Indium triethoxide as a Catalyst:

this compound has been utilized as a catalyst in several organic reactions. Notably, it promotes the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone. The compound's ability to initiate polymerization at room temperature while maintaining control over molecular weight distribution and end-group fidelity makes it a valuable tool in polymer chemistry .

Case Study: Ring-Opening Polymerization

- Reaction: ROP of ε-caprolactone

- Conditions: Room temperature

- Outcome: High control over polymer characteristics, with ethoxy end groups preserved.

- Mechanism: Proposed coordination-insertion mechanism facilitated by indium ethoxide complexes .

Material Science

Optoelectronic Applications:

Indium complexes, including this compound, are used in the fabrication of optoelectronic devices due to their unique electronic properties. They can form thin films for applications in organic light-emitting diodes (OLEDs) and solar cells, enhancing device performance through improved charge transport properties .

Data Table: Optoelectronic Properties of this compound-Based Films

Environmental Remediation

This compound in Ion Exchange:

Recent studies have demonstrated the potential of this compound in the selective separation and recovery of indium ions from waste streams. This application is crucial for recycling processes and reducing environmental pollution associated with indium-containing materials .

Case Study: Sorption Studies

- Sorbent Material: Silica gel/graphene oxide-based ion-imprinted sorbent

- Optimal Conditions: pH 4

- Sorption Capacity: Up to 1.87 mmol In g⁻¹

- Recovery Method: Indium was effectively desorbed using dilute hydrochloric acid solutions .

Biomedical Applications

Toxicity Studies:

While exploring the applications of indium compounds, it is essential to consider their biocompatibility and toxicity. Research indicates that indium compounds can affect respiratory function when inhaled, highlighting the need for careful handling and assessment in biomedical applications .

Data Table: Toxicological Effects of Indium Compounds

Mecanismo De Acción

The mechanism of action of indium triethoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components and enzymes, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Indium trichloride (InCl₃): Another indium compound used in organic synthesis and materials science.

Indium tribromide (InBr₃): Similar to indium trichloride but with different reactivity and applications.

Indium tri-iodide (InI₃): Used in similar contexts but with unique properties due to the presence of iodine.

Uniqueness of Indium Triethoxide: this compound is unique due to its ethoxide ligands, which confer specific reactivity and solubility properties. This makes it particularly useful in the synthesis of indium-containing organic compounds and materials.

Actividad Biológica

Indium triethoxide, an organoindium compound, has garnered interest for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound (In(OEt)₃) is synthesized through the reaction of indium chloride with sodium ethoxide. Its structure features indium coordinated with three ethoxide ligands, which plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

Indium compounds, including this compound, have been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that indium complexes can exhibit antifungal properties. For example, a study demonstrated that indium(III)-mediated compounds showed significant antifungal activity against Candida species .

- Cytotoxic Effects : Indium compounds have been associated with cytotoxicity in certain cell lines. A study on particles from the indium-tin oxide industry found that exposure to indium compounds resulted in reduced cell viability and induced apoptosis in RAW 264.7 macrophages .

- Polymerization Catalysis : this compound has been utilized as a catalyst for ring-opening polymerization (ROP) of cyclic esters, showcasing its utility in synthetic chemistry .

1. Antifungal Activity

A study focused on the synthesis of chromenopyridine scaffolds using indium(III) as a catalyst. The resulting compounds demonstrated potent antifungal activity against various Candida strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

2. Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of indium compounds on human bronchial epithelial cells (BEAS-2B) and macrophages (RAW 264.7). The findings revealed that exposure to indium compounds led to significant reductions in cell viability, particularly at higher concentrations (50 µg/mL), indicating potential health risks associated with occupational exposure .

3. Polymerization Studies

This compound has been highlighted as an effective initiator for ROP of ε-caprolactone at room temperature. The polymerization process yielded polymers with controlled molecular weights and narrow polydispersity indices, demonstrating the compound's effectiveness in catalysis .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

triethoxyindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.In/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXZOLDSEPCWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[In](OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15InO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587197 | |

| Record name | Indium triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62763-48-8 | |

| Record name | Indium triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.